molecular formula C11H19FN2O B13348045 1-(L-Prolyl)-3-(fluoromethyl)piperidine

1-(L-Prolyl)-3-(fluoromethyl)piperidine

Cat. No.: B13348045
M. Wt: 214.28 g/mol
InChI Key: KBSGWAWYGIIJHZ-AXDSSHIGSA-N
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Description

1-(L-Prolyl)-3-(fluoromethyl)piperidine is a synthetic organic compound that combines the structural features of L-proline and piperidine with a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with L-proline and piperidine as the primary starting materials.

    Coupling Reaction: The L-proline derivative is then coupled with the fluoromethylated piperidine under appropriate conditions, often involving the use of coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(L-Prolyl)-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(L-Prolyl)-3-(fluoromethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of neuroprotective agents and enzyme inhibitors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including peptides and macrocycles.

    Biological Studies: The compound is used in studies related to enzyme activity and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, or protein-protein interactions.

Comparison with Similar Compounds

1-(L-Prolyl)-3-(fluoromethyl)piperidine can be compared with other similar compounds:

    Similar Compounds:

    Uniqueness: The presence of the fluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C11H19FN2O

Molecular Weight

214.28 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2/t9?,10-/m0/s1

InChI Key

KBSGWAWYGIIJHZ-AXDSSHIGSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC(C2)CF

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)CF

Origin of Product

United States

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